(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a dimethylpyrrol ring, and an imidazolidine-2,4-dione moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the 3-chlorophenyl-2,5-dimethylpyrrole intermediate, which is then reacted with imidazolidine-2,4-dione under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent physiological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar structural features.
Other Pyrrole Derivatives: Compounds with similar pyrrole rings and various substituents, such as methyl or halogen groups.
Uniqueness
(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(5E)-5-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-6-11(7-14-15(21)19-16(22)18-14)10(2)20(9)13-5-3-4-12(17)8-13/h3-8H,1-2H3,(H2,18,19,21,22)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOVPPWESCVTJM-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C3C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=C/3\C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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